1-Boc-4-[amino(phenyl)methyl]piperidine
Overview
Description
1-Boc-4-[amino(phenyl)methyl]piperidine is a chemical compound that serves as an intermediate in the synthesis of various pharmaceuticals, including fentanyl and its analogues . It is an N-protected derivative of 4-anilinopiperidine, which can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[amino(phenyl)methyl]piperidine-1-carboxylate typically involves the protection of the amine group of 4-anilinopiperidine with a tert-butoxycarbonyl (Boc) group. This protection is achieved using tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-[amino(phenyl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary amines .
Scientific Research Applications
1-Boc-4-[amino(phenyl)methyl]piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 4-[amino(phenyl)methyl]piperidine-1-carboxylate involves its conversion to active pharmaceutical ingredients such as fentanyl. The compound acts as a precursor, undergoing chemical transformations to produce the desired active compounds. These active compounds then interact with specific molecular targets, such as opioid receptors, to exert their pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-4-piperidinamine (4-AP): Another precursor used in the synthesis of fentanyl.
N-Phenethyl-4-piperidone (NPP): A key intermediate in the synthesis of fentanyl and its analogues.
4-Anilinopiperidine: The parent compound from which tert-butyl 4-[amino(phenyl)methyl]piperidine-1-carboxylate is derived.
Uniqueness
1-Boc-4-[amino(phenyl)methyl]piperidine is unique due to its role as an N-protected derivative, which provides stability and ease of handling during the synthesis of fentanyl and related compounds. This protection allows for selective deprotection and further functionalization, making it a valuable intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
tert-butyl 4-[amino(phenyl)methyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-9-14(10-12-19)15(18)13-7-5-4-6-8-13/h4-8,14-15H,9-12,18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTARUKRBKMNNAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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